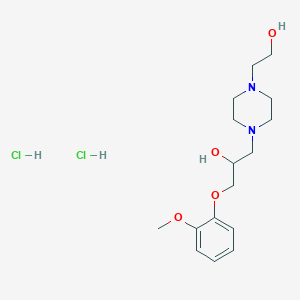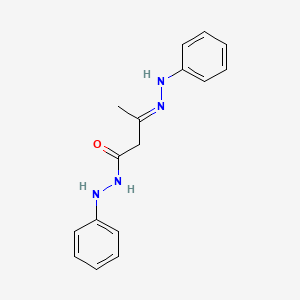
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This particular derivative includes additional substituents, such as a hydroxyphenylpropan-2-yl and dimethyl groups, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the reaction of amines with sulfonic anhydrides. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a sulfonamide bond through such reactions . Similarly, the synthesis of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide for anti-cancer applications also follows a sulfonamide bond formation . These methods could potentially be adapted for the synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, complexes of metal ions with N-[2-[(hydroxyalkylimino)methyl]phenyl]-4-methylbenzenesulfonamides have been characterized by IR, EPR, and X-ray absorption spectroscopy . Quantum chemical studies, including Hartree-Fock and density functional methods, can provide insights into the structural and vibrational parameters of similar molecules .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including ortho lithiation, which can be further reacted with electrophiles to form different products such as carbinols, imines, amides, and acids . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives demonstrates the versatility of sulfonamides in forming a range of substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide analogs can be a limiting factor in their pharmacological applications, necessitating modifications to improve their solubility and other properties . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the molecule's reactivity and stability, which can be studied using quantum chemical calculations . Additionally, the reactivity of sulfonamides can be explored through the use of derivatizing agents, as demonstrated in the analysis of catecholamines and related amines .
Scientific Research Applications
1. Cancer Therapeutic Development
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide derivatives have shown potential as anti-cancer agents. One study highlighted the structure-activity relationship of certain analogs, revealing the importance of specific structural motifs for enhancing their pharmacological properties as cancer therapeutics (Mun et al., 2012).
2. Endothelin Antagonism
Research into biphenylsulfonamides, including N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide, has led to the discovery of novel endothelin-A selective antagonists. These are significant for their potential in treating conditions related to endothelin-A, a vasoconstrictor peptide (Murugesan et al., 1998).
3. Photodynamic Therapy
A derivative of N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide was found to be useful in photodynamic therapy, particularly for cancer treatment. This derivative exhibited high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
4. Designing Anticancer Agents
Compounds derived from N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, providing insights for new anticancer agents (Kumar et al., 2009).
5. COX-2 Inhibition
A series of derivatives of N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This led to the discovery of potent COX-2 inhibitors, which are significant in the development of anti-inflammatory and pain-relief medications (Hashimoto et al., 2002).
6. Molecular Docking and Bioassay Studies
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide derivatives were also subjected to molecular docking and bioassay studies to evaluate their potential as cyclooxygenase-2 inhibitors, providing crucial insights into their interaction with biological targets (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-11-16(12-10-13)22(20,21)18(3)14(2)17(19)15-7-5-4-6-8-15/h4-12,14,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQWVSGYTQLPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)

